Cas no 2228218-25-3 (1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one)
1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2228218-25-3
- EN300-1773178
- 1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one
- 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one
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- Inchi: 1S/C13H17NO2/c1-9(2)16-12-6-4-5-11(14-12)13(7-8-13)10(3)15/h4-6,9H,7-8H2,1-3H3
- InChI Key: GDIBEGQVNUEBFX-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C2C=CC=C(N=2)OC(C)C)CC1
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.2Ų
1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1773178-0.05g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 0.05g |
$1608.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-0.1g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 0.1g |
$1685.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-0.25g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 0.25g |
$1762.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-0.5g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 0.5g |
$1838.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-1.0g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 1g |
$1915.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-2.5g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 2.5g |
$3752.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-5.0g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 5g |
$5553.0 | 2023-06-03 | ||
| Enamine | EN300-1773178-10.0g |
1-{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one |
2228218-25-3 | 10g |
$8234.0 | 2023-06-03 |
1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one
Chemical and Biological Profile of 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one (CAS No. 2228218-25-3)
1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2228218-25-3, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The structural framework of this compound integrates a cyclopropyl group, a pyridine moiety, and an aliphatic ether side chain, which collectively contribute to its distinctive chemical and biological profile.
The presence of the cyclopropyl ring in 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one introduces a rigid three-membered carbon structure that can influence the conformational flexibility and electronic properties of the molecule. This feature is particularly noteworthy in medicinal chemistry, as cyclopropyl-containing compounds have been reported to exhibit enhanced binding affinity to biological targets due to their steric and electronic characteristics. The pyridine ring, on the other hand, serves as a common pharmacophore in many bioactive molecules, often participating in hydrogen bonding interactions with biological receptors. The 6-(propan-2-yloxy)pyridin-2-yl substituent further elaborates the molecular structure by introducing an aliphatic ether linkage, which can modulate the solubility and metabolic stability of the compound.
In recent years, there has been growing interest in developing small molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The aliphatic ether side chain in 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one suggests potential for interaction with hydrophilic regions of biological targets, which could be exploited for therapeutic intervention. For instance, compounds with similar structural motifs have been investigated for their potential roles in modulating enzyme activity or receptor binding. The cyclopropyl group may also contribute to unique steric interactions that could enhance selectivity against off-target proteins.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of a cyclopropyl ring, a pyridine moiety, and an aliphatic ether side chain creates a molecular scaffold that is both structurally diverse and biologically relevant. Such features are often sought after in drug discovery programs due to their ability to confer specific pharmacological properties. The CAS No. 2228218-25-3 provides a unique identifier for this compound, facilitating its use in academic research, industrial development, and regulatory submissions.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological activity of novel compounds like 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one. These technologies have allowed for the identification of potential lead compounds with favorable pharmacokinetic profiles and minimal toxicity. The structural features of this compound make it an attractive candidate for further optimization through structure-based drug design or ligand-based virtual screening approaches.
The propan-2-yloxy group attached to the pyridine ring introduces an additional layer of complexity to the molecule, which could be exploited for fine-tuning its biological activity. Aliphatic ethers are known to exhibit diverse biological effects depending on their substitution pattern, and the specific arrangement in this compound may influence its interaction with biological targets. This underscores the importance of detailed structural analysis when evaluating the potential therapeutic applications of such molecules.
In conclusion, 1-{1-[6-(Propan-2-yloxy)pyridin-2-yl]cyclopropyl}ethan-1-one (CAS No. 2228218-25-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition, featuring a cyclopropyl ring, a pyridine moiety, and an aliphatic ether side chain, positions it as a valuable asset for drug discovery efforts aimed at developing novel therapeutic agents. The ongoing investigation into its biological activity and pharmacological properties holds significant promise for advancing our understanding of molecular interactions and improving therapeutic strategies.
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